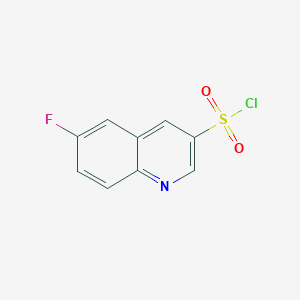amine hydrochloride CAS No. 1645529-42-5](/img/structure/B1447032.png)
[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride
Overview
Description
“(2-Bromo-5-fluorophenyl)methylamine hydrochloride” is a chemical compound with the CAS number 1645529-42-5 . It has a molecular weight of 254.53 and a molecular formula of C8H10BrClFN .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-fluorophenyl)methylamine hydrochloride” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a methylamine group via a methylene bridge .Scientific Research Applications
Synthesis and Chemical Structure
- The compound has been synthesized through amination and cyclization processes from 2-bromo-1-(3-fluorophenyl)-1-propanone, resulting in a structure confirmed by IR and 1H NMR techniques. This synthesis method provides insights into the molecular structure and potential chemical behavior of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).
Potential Antidepressant Activities
- Research indicates potential antidepressant activities for compounds synthesized from similar structures. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized through a similar pathway, demonstrated antidepressant activities in mice forced swimming tests, suggesting a line of investigation for the antidepressant potential of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).
Antimicrobial Activity
- Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showcased in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This finding opens up potential research avenues for the antimicrobial properties of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Nadine Uwabagira et al., 2018).
Chemical Functionalization
- Studies involving the chemoselective functionalization of compounds with similar structures, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrate the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride in advanced chemical synthesis and modification. These processes can lead to the production of compounds with specific desirable properties (Bryan W. Stroup et al., 2007).
Biological Activity Screening
- Similar compounds have been screened for various biological activities, including antipsychotic and anticonvulsant activities. This suggests the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride to be evaluated in similar biological assays to determine its efficacy in these areas (H. Kaur et al., 2010).
properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMZEWXZKIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
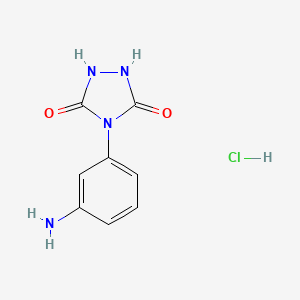
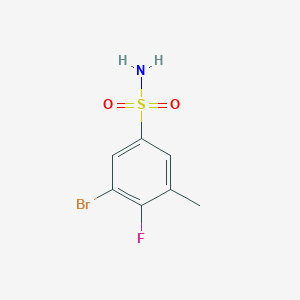
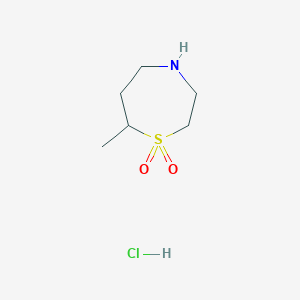
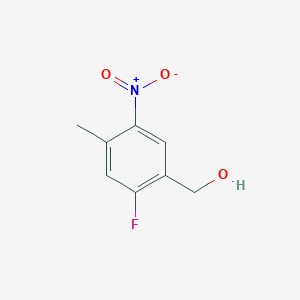
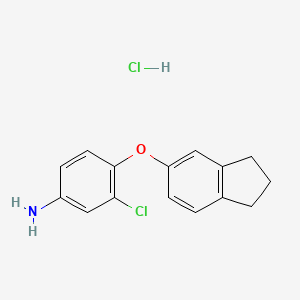
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
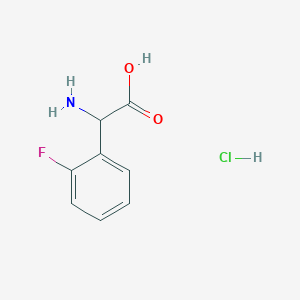
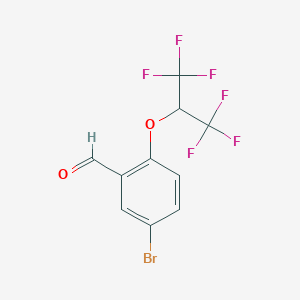
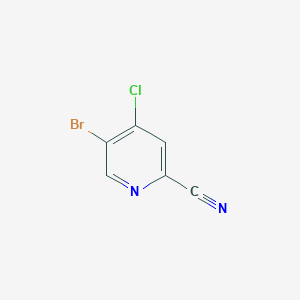
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)
